Cas no 51674-06-7 (Ethanone,1-(2-naphthalenyl)-, oxime)

Ethanone,1-(2-naphthalenyl)-, oxime is a specialized organic compound featuring a naphthalene backbone coupled with an oxime functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized naphthalene derivatives. The oxime group offers versatility for further transformations, such as condensation or reduction reactions, while the naphthalene moiety contributes to stability and aromatic character. Its well-defined molecular architecture ensures consistent performance in research applications, including pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal utility in targeted syntheses.
Ethanone,1-(2-naphthalenyl)-, oxime structure
51674-06-7 structure
Product Name:Ethanone,1-(2-naphthalenyl)-, oxime
CAS No:51674-06-7
MF:C12H11NO
MW:185.221843004227
MDL:MFCD00604081
CID:380788
PubChem ID:9561992
Update Time:2025-05-28

Ethanone,1-(2-naphthalenyl)-, oxime Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-naphthalenyl)-, oxime
    • (NE)-N-(1-naphthalen-2-ylethylidene)hydroxylamine
    • (1E)-N-hydroxy-1-(naphthalen-2-yl)ethanimine
    • 1-(hydroxyimino)-1-(2-naphthyl)ethane
    • ARONIS022994
    • MolPort-001-025-918
    • NSC255277
    • NSC-255277
    • ST040869
    • STK076320
    • (E)-1-(Naphthalen-2-yl)ethanone oxime
    • (E)-1-(naphthalen-2-yl)ethan-1-one oxime
    • (1E)-1-(2-naphthyl)ethanone oxime
    • AB01317793-04
    • Ethanone, 1-(2-naphthalenyl)-, oxime
    • DTXSID30430210
    • 100485-52-7
    • 51674-06-7
    • 1-(naphthalen-2-yl)ethanone oxime
    • BCA67406
    • NCGC00322136-02
    • 1-(naphthalen-2-yl)ethan-1-one oxime
    • AKOS000489165
    • NCGC00322136-01
    • AB01317793-03
    • MDL: MFCD00604081
    • Inchi: 1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9+
    • InChI Key: YRZUZUFUJBIBSV-UKTHLTGXSA-N
    • SMILES: O/N=C(\C)/C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 185.08413
  • Monoisotopic Mass: 185.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 32.6A^2

Experimental Properties

  • Density: 1.091
  • Boiling Point: 359.158°C at 760 mmHg
  • Flash Point: 225.486°C
  • Refractive Index: 1.579
  • PSA: 32.59
  • LogP: 3.03800

Ethanone,1-(2-naphthalenyl)-, oxime Pricemore >>

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